5-amino-3-{1-cyano-2-[4-(dimethylamino)-3-nitrophenyl]vinyl}-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile
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Overview
Description
This compound is a derivative of pyrazole, which is an organic compound having a molecular formula C3H4N2 . It is a pentatomic heterocycle with a nitrogen heteroatom, having a five-member ring structure with three carbon and adjacent two nitrogen atoms . The compound has a molecular formula of C17H17N7O3 , with an average mass of 367.362 Da and a monoisotopic mass of 367.139282 Da .
Synthesis Analysis
The synthesis of such compounds often involves chemoselective reactions. For instance, a reaction on 3-dimethylamino-2-aroyl-propenenitrile and hydrazine in acidic medium yields 4-cyano pyrazole, whereas in basic medium yields 5-amino pyrazoles as a major product .Chemical Reactions Analysis
The chemical reactivity of such compounds often involves various condensation and substitution reactions . The active hydrogen on C-2 of these compounds can take part in a variety of these reactions .Properties
IUPAC Name |
5-amino-3-[(Z)-1-cyano-2-[4-(dimethylamino)-3-nitrophenyl]ethenyl]-1-(2-hydroxyethyl)pyrazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N7O3/c1-22(2)14-4-3-11(8-15(14)24(26)27)7-12(9-18)16-13(10-19)17(20)23(21-16)5-6-25/h3-4,7-8,25H,5-6,20H2,1-2H3/b12-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPJDQSBARCBTKE-KPKJPENVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)C=C(C#N)C2=NN(C(=C2C#N)N)CCO)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=C(C=C(C=C1)/C=C(\C#N)/C2=NN(C(=C2C#N)N)CCO)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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